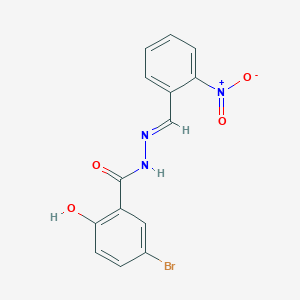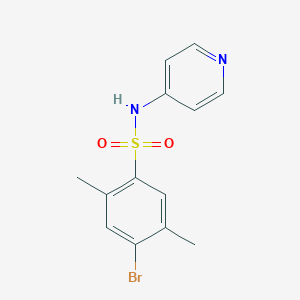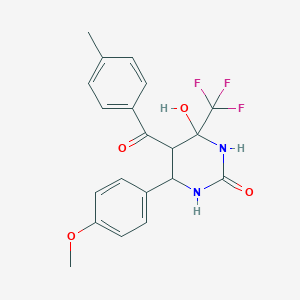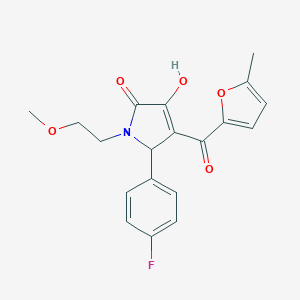
1-(2-phenylethyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-phenylethyl)-1H-pyrazol-5-amine” is a derivative of phenethylamine, a class of compounds that includes various neurotransmitters, drugs, and plant metabolites . Phenethylamines typically have a phenethylamine backbone, which consists of a phenyl ring bound to an amino (NH2) group through a two-carbon chain .
Synthesis Analysis
While specific synthesis methods for “1-(2-phenylethyl)-1H-pyrazol-5-amine” are not available, the synthesis of similar phenethylamine derivatives often involves reactions like alkylation, acylation, reduction, or condensation . The exact method would depend on the specific functional groups present in the target molecule .Molecular Structure Analysis
The molecular structure of “1-(2-phenylethyl)-1H-pyrazol-5-amine” would likely include a phenyl ring (a six-membered aromatic ring of carbon atoms) attached to an ethyl chain (a two-carbon chain), which is then attached to a pyrazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms) with an amine group .Chemical Reactions Analysis
The chemical reactions involving “1-(2-phenylethyl)-1H-pyrazol-5-amine” would depend on the specific functional groups present in the molecule. Phenethylamines can undergo a variety of reactions, including oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-phenylethyl)-1H-pyrazol-5-amine” would depend on its specific molecular structure. Factors that could influence these properties include the molecule’s size, shape, functional groups, and degree of conjugation .Applications De Recherche Scientifique
Chemistry and Synthesis of Heterocyclic Compounds
The synthesis and application of pyrazole and pyrazoline derivatives demonstrate significant interest due to their reactivity and utility as building blocks in creating a wide array of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives have been identified for their valuable applications in heterocyclic and dyes synthesis, owing to their unique reactivity that allows mild reaction conditions for generating versatile cynomethylene dyes from various precursors, including amines and phenols (Gomaa & Ali, 2020). This highlights the potential utility of structurally related compounds like "1-(2-phenylethyl)-1H-pyrazol-5-amine" in similar synthetic pathways.
Pharmacological Applications
Pyrazole and pyrazoline scaffolds are prominent in medicinal chemistry due to their pharmacophore properties, playing crucial roles in the development of biologically active compounds. They exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties (Dar & Shamsuzzaman, 2015). The structural versatility of these compounds enables the synthesis of a variety of therapeutic agents, suggesting the potential of "1-(2-phenylethyl)-1H-pyrazol-5-amine" as a precursor or intermediate in developing new pharmacological agents.
Biological Activity and Drug Development
Recent studies have also explored the development of pyrazoline derivatives as anticancer agents, emphasizing the significance of the pyrazoline moiety in pharmaceutical research (Ray et al., 2022). The continuous exploration of pyrazolines in drug discovery indicates the ongoing interest in leveraging their chemical properties for therapeutic purposes. Similarly, "1-(2-phenylethyl)-1H-pyrazol-5-amine" could serve as a key molecule in the synthesis of new compounds with potential biological activities.
Mécanisme D'action
Target of Action
It is known that phenethylamine structures often interact with various receptors in the body .
Mode of Action
Similar compounds, such as fentanyl analogs, are known to interact with opioid receptors in the body . They generally involve reactions like hydrolysis, hydroxylation, N - and O -dealkylation, and O -methylation .
Biochemical Pathways
It is known that phenethylamine structures can be involved in various metabolic pathways . For instance, fentanyl analogs, which are structurally similar, are known to undergo phase II metabolic reactions, including glucuronide or sulfate conjugate formation .
Pharmacokinetics
Similar compounds, such as fentanyl analogs, are known to have high potency and presumed high lipophilicity, large volume of distribution, and potential active metabolites .
Result of Action
Similar compounds, such as fentanyl analogs, are known to have a high potential for producing addiction and severe adverse effects, including coma and death .
Action Environment
It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of other substances, the physiological state of the individual, and environmental conditions .
Safety and Hazards
Orientations Futures
The future directions for research on “1-(2-phenylethyl)-1H-pyrazol-5-amine” would likely involve further exploration of its synthesis, biological activity, and potential applications. Phenethylamines are a rich area of study in medicinal chemistry, with potential applications in areas such as neuroscience, psychiatry, and pain management .
Propriétés
IUPAC Name |
2-(2-phenylethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOHPWARVBNKCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenylethyl)-1H-pyrazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)

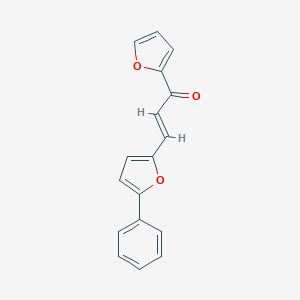
![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)
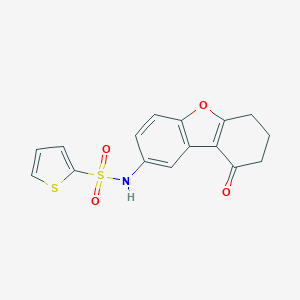
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)

![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)
